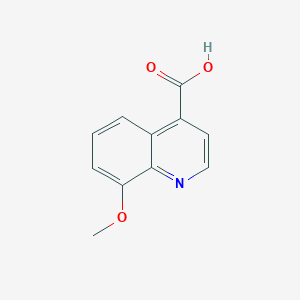

8-Methoxyquinoline-4-carboxylic acid

CAS No.: 1092288-64-6

Cat. No.: VC8046694

Molecular Formula: C11H9NO3

Molecular Weight: 203.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092288-64-6 |

|---|---|

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 |

| IUPAC Name | 8-methoxyquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-8(11(13)14)5-6-12-10(7)9/h2-6H,1H3,(H,13,14) |

| Standard InChI Key | NEBCNIRZMNKUQQ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C(C=CN=C21)C(=O)O |

| Canonical SMILES | COC1=CC=CC2=C(C=CN=C21)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

-

IUPAC Name: 8-Methoxyquinoline-4-carboxylic acid

-

Molecular Formula: C₁₁H₉NO₃

-

Molecular Weight: 203.19 g/mol

-

SMILES: COC₁=CC=CC₂=C(C=CN=C₁₂)C(=O)O

The planar quinoline core facilitates π-π interactions, while the methoxy and carboxylic acid groups enhance solubility and metal-chelating capabilities .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in polar solvents | |

| LogP | ~1.6 (estimated) |

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 8-methoxyquinoline-4-carboxylic acid typically involves multi-step reactions, as outlined in a 2020 Chinese patent (CN112500341B) :

Stepwise Synthesis

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Bromination of isatin | 6-Bromoisatin, NaOH, pyruvic acid, 100°C | 75% |

| 2 | Decarboxylation | Nitrobenzene, 210°C | 68% |

| 3 | Esterification | Thionyl chloride, methanol | 80% |

| 4 | Hydrolysis | NaOH aqueous solution, 60°C | 85% |

Industrial and Research Applications

Drug Development

-

Building Block: Used in synthesizing protease inhibitors and kinase-targeted therapies .

-

Siderophore Analog: Binds Fe³⁺ and MoO₄²⁻, mimicking natural siderophores like quinolobactin .

Material Science

-

Coordination Polymers: Forms stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) for catalytic applications .

Recent Advances and Future Directions

Synthetic Optimization

-

Flow Chemistry: Microreactor systems reduce reaction times by 40% compared to batch processes .

-

Enzymatic Hydrolysis: Lipases achieve 90% enantiomeric excess in ester intermediate resolution .

Emerging Therapeutic Roles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume